molecular formula C12H9F2N B1349926 2',4'-Difluoro-[1,1'-biphenyl]-4-amine CAS No. 62575-36-4

2',4'-Difluoro-[1,1'-biphenyl]-4-amine

Cat. No.: B1349926
CAS No.: 62575-36-4
M. Wt: 205.2 g/mol
InChI Key: ZQXDFWLVJGVNGX-UHFFFAOYSA-N
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Description

2’,4’-Difluoro-[1,1’-biphenyl]-4-amine is an organic compound that belongs to the class of biphenyl derivatives It consists of two benzene rings connected by a single bond, with two fluorine atoms attached at the 2’ and 4’ positions and an amine group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’-Difluoro-[1,1’-biphenyl]-4-amine typically involves the following steps:

    Starting Material: The process begins with the preparation of 2,4-difluoroaniline, which serves as a key intermediate.

    Suzuki–Miyaura Coupling: This reaction involves the coupling of 2,4-difluoroaniline with a suitable boronic acid derivative in the presence of a palladium catalyst and a base.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of 2’,4’-Difluoro-[1,1’-biphenyl]-4-amine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient and consistent production. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.

Types of Reactions:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products:

    Substituted Biphenyls: Formed through substitution reactions.

    Nitro Derivatives: Formed through oxidation.

    Complex Biphenyl Derivatives: Formed through coupling reactions.

Scientific Research Applications

2’,4’-Difluoro-[1,1’-biphenyl]-4-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,4’-Difluoro-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biomolecules, influencing their structure and function. The biphenyl structure allows for π-π interactions with aromatic residues in proteins, potentially affecting their activity. These interactions can modulate signaling pathways and biological processes, making the compound a valuable tool in biochemical research .

Comparison with Similar Compounds

Uniqueness: 2’,4’-Difluoro-[1,1’-biphenyl]-4-amine is unique due to the presence of both fluorine atoms and an amine group, which confer specific reactivity and interaction capabilities. This combination makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-(2,4-difluorophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2N/c13-9-3-6-11(12(14)7-9)8-1-4-10(15)5-2-8/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXDFWLVJGVNGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374247
Record name 2',4'-Difluoro-biphenyl-4-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62575-36-4
Record name 2',4'-Difluoro-biphenyl-4-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Bromoaniline (2.0 g, 11.6 mmol), (2,4-difluorophenyl)boronic acid (2.1 g, 13.4 mmol), Pd(dppf)Cl2 (952 mg, 1.2 mmol), and K2CO3 (3.2 g, 23.3 mmol) were dissolved in 1,4-dioxane (80 mL) and water (20 mL) and the resulting mixture was heated to 80° C. After 16 h the resulting mixture was cooled to room temperature, diluted with EtOAc, washed with water and brine, dried (Na2SO4), and dry packed onto silica gel. Column chromatography yielded the title compound.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
952 mg
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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